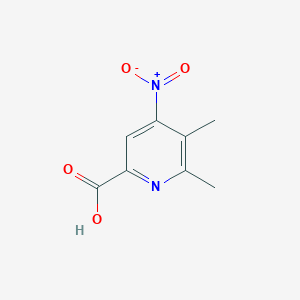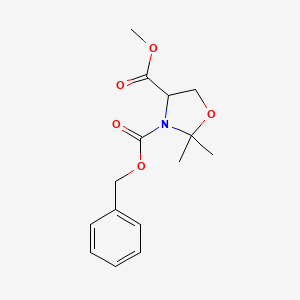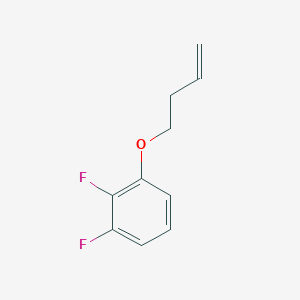
3-Bromo-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzene, featuring bromine, nitro, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of nitrobenzene to produce 3-bromonitrobenzene. This is followed by the sulfonation of the bromonitrobenzene to introduce the sulfonamide group. The reaction conditions often involve the use of bromine in oleum for the bromination step and concentrated sulfuric acid for the sulfonation step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of phase-transfer catalysts to enhance the efficiency of the reactions and to ensure higher yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the bromine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, concentrated sulfuric acid, hydrogen gas, and various catalysts. The conditions often involve elevated temperatures and controlled environments to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions typically yield meta-substituted products, while reduction reactions convert the nitro group to an amine group .
Aplicaciones Científicas De Investigación
3-Bromo-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase by binding to the zinc ion in the enzyme’s active site. This binding disrupts the enzyme’s function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-nitrobenzene-1-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonamide group.
4-Bromo-3-nitrobenzenesulfonamide: A positional isomer with the bromine and nitro groups swapped.
3-Nitrobenzenesulfonamide: Lacks the bromine group but retains the nitro and sulfonamide groups.
Uniqueness
3-Bromo-4-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its electrophilic properties, making it more reactive in substitution reactions compared to similar compounds .
Propiedades
Fórmula molecular |
C6H5BrN2O4S |
|---|---|
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
3-bromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |
Clave InChI |
IAXNNFNACDYCSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)

